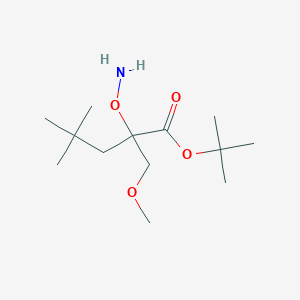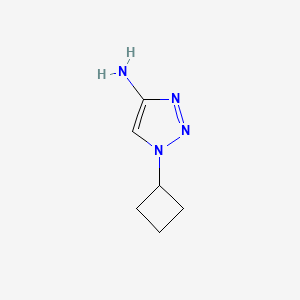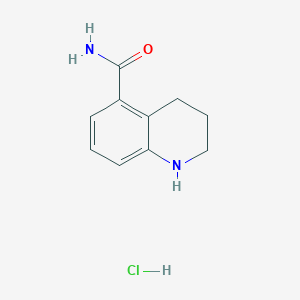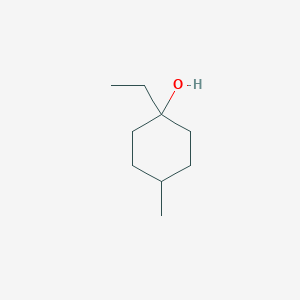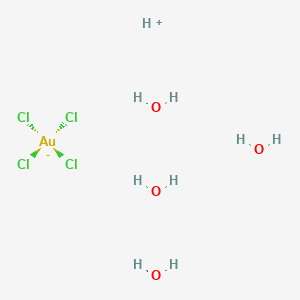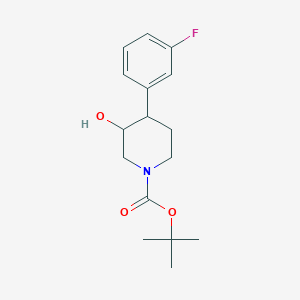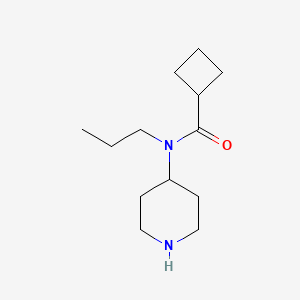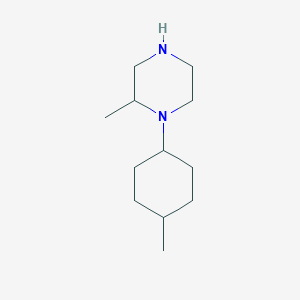
2-Methyl-1-(4-methylcyclohexyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(4-methylcyclohexyl)piperazine is a chemical compound with the molecular formula C₁₂H₂₄N₂ and a molecular weight of 196.33 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(4-methylcyclohexyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also used .
Industrial Production Methods: Industrial production of piperazine derivatives often involves the use of palladium-catalyzed cyclization reactions. These reactions provide an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions . The use of visible-light-promoted decarboxylative annulation protocols between glycine-based diamines and various aldehydes is another method employed in industrial settings .
化学反応の分析
Types of Reactions: 2-Methyl-1-(4-methylcyclohexyl)piperazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include sulfonium salts, palladium catalysts, and iridium-based complexes . The reactions are typically carried out under mild conditions, often involving visible light or aerobic conditions .
Major Products Formed: The major products formed from these reactions include substituted piperazines, arylpiperazines, and piperazinopyrrolidinones .
科学的研究の応用
2-Methyl-1-(4-methylcyclohexyl)piperazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, piperazine derivatives are employed in the development of pharmaceuticals, including drugs for the treatment of neurological disorders and infections . In the industrial sector, these compounds are used in the production of polymers and other materials .
作用機序
The mechanism of action of 2-Methyl-1-(4-methylcyclohexyl)piperazine involves its interaction with molecular targets such as GABA receptors . Piperazine derivatives generally act as GABA receptor agonists, which leads to the inhibition of neurotransmitter release and the subsequent reduction of neuronal excitability . This mechanism is particularly useful in the treatment of neurological disorders .
類似化合物との比較
Similar Compounds: Similar compounds to 2-Methyl-1-(4-methylcyclohexyl)piperazine include other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole . These compounds share a common piperazine moiety but differ in their substituents and specific biological activities .
Uniqueness: What sets this compound apart from other piperazine derivatives is its unique combination of a methyl group and a 4-methylcyclohexyl group. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C12H24N2 |
|---|---|
分子量 |
196.33 g/mol |
IUPAC名 |
2-methyl-1-(4-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C12H24N2/c1-10-3-5-12(6-4-10)14-8-7-13-9-11(14)2/h10-13H,3-9H2,1-2H3 |
InChIキー |
BLMWAAVREUXRLC-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)N2CCNCC2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate](/img/structure/B13179299.png)
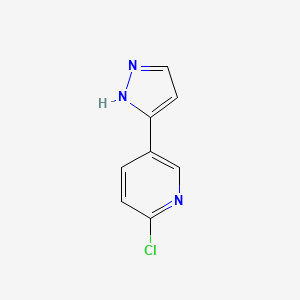
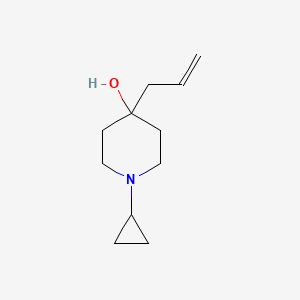
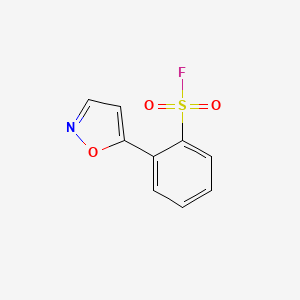
![3-[(3-Aminopropyl)sulfanyl]propanamide](/img/structure/B13179316.png)
![1-[(Benzyloxy)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13179342.png)
